1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-

Description

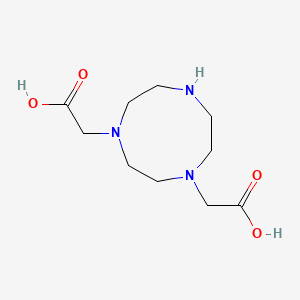

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- is a macrocyclic compound characterized by a nine-membered triazacyclononane (TACN) ring substituted with two acetic acid groups at the 1- and 4-positions. Its molecular formula is C₁₀H₁₇N₃O₄ (average mass: 243.263 g/mol), and it exists as a zwitterionic species in solution, capable of chelating metal ions via its nitrogen and oxygen donor atoms . The compound is structurally related to the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) family but differs in the number of acetic acid substituents, which influences its coordination chemistry and applications in medicinal and materials science.

Properties

IUPAC Name |

2-[4-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c14-9(15)7-12-3-1-11-2-4-13(6-5-12)8-10(16)17/h11H,1-8H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRUPBYQJCBBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225584 | |

| Record name | Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169698-13-9 | |

| Record name | Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169698-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to meet commercial demands.

Chemical Reactions Analysis

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Folate-NOTA is particularly significant in the development of targeted drug delivery systems. Its ability to conjugate with folate receptors makes it a valuable tool in cancer therapy. Folate receptors are overexpressed in various tumors, allowing for selective targeting of cancer cells while minimizing effects on normal tissues.

Case Study: Targeted Drug Delivery

A study demonstrated the efficacy of Folate-NOTA conjugates in delivering chemotherapeutic agents specifically to folate receptor-positive cancer cells. The results showed a significant increase in cytotoxicity against these cells compared to non-targeted approaches, highlighting the potential for improved therapeutic outcomes .

Radiopharmaceuticals

Folate-NOTA is utilized in the synthesis of radiolabeled compounds for imaging and therapeutic purposes. The compound can be conjugated with radionuclides, such as Gallium-68 or Indium-111, enabling precise imaging of tumors through positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Case Study: Imaging Studies

In a clinical trial involving patients with ovarian cancer, Folate-NOTA conjugated with Gallium-68 was used for PET imaging. The study found that this method provided high-contrast images of tumor lesions, facilitating better diagnosis and treatment planning.

Bioconjugation Techniques

The versatility of Folate-NOTA extends to bioconjugation methods where it serves as a linker for attaching various biomolecules, including peptides and proteins. This application is crucial in the development of immunoconjugates for targeted therapy.

Case Study: Immunoconjugates Development

Research has shown that Folate-NOTA can effectively link antibodies to cytotoxic agents. In one study, a Folate-NOTA-antibody conjugate demonstrated enhanced targeting and killing of folate receptor-expressing tumor cells in vitro and in vivo .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Targeted drug delivery systems | Increased specificity and reduced toxicity |

| Radiopharmaceuticals | Imaging and therapeutic agents using radionuclides | Enhanced imaging quality and accuracy |

| Bioconjugation Techniques | Linker for biomolecules like peptides and proteins | Improved targeting capabilities |

Table 2: Case Studies Overview

Mechanism of Action

The mechanism of action of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- and related macrocycles:

Key Differences and Research Findings

Chelation Properties: 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- binds metal ions with moderate stability due to its two acetic acid groups and three nitrogen donors. In contrast, NOTA (with three acetic acids) exhibits superior affinity for trivalent metals like Ga³⁺ (log K ~21), making it preferred for clinical radiopharmaceuticals . 1,4,7-Oxadiazonine-4,7-diacetic acid shows reduced chelation efficiency due to the oxygen atom disrupting the donor atom symmetry .

Functionalization Potential: Derivatives like p-SCN-Bn-NOTA and Maleimide-NOTA are tailored for bioconjugation, enabling linkage to antibodies or peptides. The parent compound lacks such functional groups unless synthetically modified . DiBoc TACN serves as a protected intermediate for introducing additional substituents (e.g., fluorescent tags or targeting moieties) .

Pharmacokinetics and Bioactivity: NOTA-FAPI probes (e.g., NOTA-FAPI-04) demonstrate high tumor uptake in fibroblast activation protein (FAP)-targeted PET imaging, highlighting NOTA’s versatility .

Synthetic Accessibility: The unmodified triazonine-diacetic acid is easier to synthesize than NOTA derivatives, which require multi-step functionalization. However, its lower chelation efficacy limits its standalone use .

Biological Activity

Overview

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- is a chemical compound with the molecular formula C12H22ClN3O6 and a molecular weight of 339.77 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and biological research.

- Molecular Formula : C12H22ClN3O6

- Molecular Weight : 339.77 g/mol

- CAS Number : 169698-13-9

The biological activity of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, which may lead to therapeutic effects in different contexts. Ongoing research aims to elucidate these mechanisms further.

Cytotoxicity and Safety Profile

The cytotoxic effects of related triazole compounds have been assessed in human cell lines. For example, compounds similar to 1H-1,4,7-Triazonine demonstrated varying degrees of cytotoxicity against HEK293 cells, indicating that while some derivatives exhibit significant biological activity, they may also possess toxicity that needs careful evaluation .

Study on Anti-Tubercular Activity

A notable study involved synthesizing and evaluating a series of quinoxaline derivatives for their anti-tubercular activity. Among these compounds, one derivative exhibited an MIC of 30.35 µM against Mycobacterium tuberculosis, highlighting the potential for developing new therapeutic agents based on the triazole framework . While this study does not directly test hexahydro derivatives, it underscores the relevance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid and its derivatives?

- Methodology : The compound is synthesized via condensation reactions between ethylenediamine derivatives and chloroacetic acid under controlled alkaline conditions. For derivatives like NOTA-BIS(t-butyl ester) (CAS: 174137-97-4), tert-butyl ester protection is employed to enhance solubility and stability during synthesis. Purification typically involves column chromatography or recrystallization using polar solvents like methanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). For derivatives like NOTA-NHS ester (CAS: 1338231-09-6), FT-IR spectroscopy confirms functional groups (e.g., NHS ester carbonyl at ~1740 cm⁻¹) .

Q. What are the primary applications of this compound in biomedical research?

- Methodology : The compound serves as a chelator for radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu) in positron emission tomography (PET) imaging. Its derivatives, such as NOTA-FAPI-04, enable fibroblast activation protein (FAP)-targeted diagnostics. In vitro studies involve incubating the chelator with radionuclides at pH 5–6 (room temperature, 30 min) to form stable complexes .

Advanced Research Questions

Q. How can conjugation efficiency to biomolecules be optimized without compromising chelation capacity?

- Methodology : Use site-specific conjugation strategies. For example:

- NHS ester derivatives (e.g., NOTA-NHS ester): React with primary amines on antibodies or peptides in pH 8.5 buffer (0.1 M sodium bicarbonate) at 4°C for 4 hours. Purify via size-exclusion chromatography to remove unreacted chelators .

- Maleimide-functionalized derivatives (e.g., Maleimide-NOTA, CAS: 1295584-83-6): Conjugate to thiolated biomolecules in PBS (pH 7.0–7.4) under inert atmospheres to prevent disulfide formation .

Q. How does pH affect the compound’s stability, and how can this be managed in vivo?

- Methodology : Stability studies show degradation at extremes (pH <3 or >9) due to hydrolysis of the triazonine ring. For in vivo use, buffer formulations (e.g., PBS with 5% ascorbic acid) or polymer encapsulation (e.g., PEGylation) mitigate instability. Radiolabeling efficiency drops below pH 5, necessitating pre-adjustment to neutral pH before administration .

Q. What challenges arise in using this compound for targeted radionuclide therapy, and how are they addressed?

- Methodology : Key challenges include:

- Metal selectivity : Competing endogenous ions (e.g., Zn²⁺) may displace radiometals. Pre-treatment with EDTA reduces interference.

- Renal clearance : Smaller chelator-biomolecule conjugates (<60 kDa) are rapidly excreted. Strategies include PEGylation or albumin-binding motifs to prolong circulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.